molecular formula C14H20OSi B14313442 [4-(4-Methoxyphenyl)buta-1,3-dien-1-yl](trimethyl)silane CAS No. 112371-20-7

[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl](trimethyl)silane

Cat. No.: B14313442
CAS No.: 112371-20-7
M. Wt: 232.39 g/mol
InChI Key: MKUJUNYRQMPTBB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is an organosilicon compound that features a butadiene moiety substituted with a methoxyphenyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane typically involves the reaction of 4-(4-methoxyphenyl)-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters and purification processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butadiene moiety, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the double bonds in the butadiene moiety, resulting in the formation of saturated or partially saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated or partially saturated butadiene derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is used as a building block for the synthesis of more complex molecules

Biology

Medicine

The compound’s potential medicinal applications could include serving as a precursor for the synthesis of pharmacologically active molecules, particularly those targeting specific pathways involving silicon-containing compounds.

Industry

In materials science, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane can be used in the development of advanced materials, such as polymers and coatings, due to its ability to impart unique properties like increased thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane in various applications depends on its chemical reactivity and interaction with molecular targets. In organic synthesis, its reactivity is primarily governed by the electron-rich butadiene moiety and the electron-donating methoxy group, which can participate in various chemical transformations. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with two methyl groups instead of three on the silicon atom.

    4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.

    4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with phenyl groups instead of methyl groups on the silicon atom.

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane lies in its specific combination of a methoxyphenyl group and a trimethylsilyl group attached to a butadiene moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

112371-20-7

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

4-(4-methoxyphenyl)buta-1,3-dienyl-trimethylsilane

InChI

InChI=1S/C14H20OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5-12H,1-4H3

InChI Key

MKUJUNYRQMPTBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C[Si](C)(C)C

Origin of Product

United States

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